molecular formula C19H25N5O2 B5431182 5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-N,N-dimethyl-2-pyrimidinamine

5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-N,N-dimethyl-2-pyrimidinamine

Cat. No. B5431182
M. Wt: 355.4 g/mol
InChI Key: ISCDUXGSWYRMPQ-UHFFFAOYSA-N
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Description

5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-N,N-dimethyl-2-pyrimidinamine, also known as MDP-2-P, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. MDP-2-P belongs to the class of pyrimidine derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-N,N-dimethyl-2-pyrimidinamine is not fully understood, but it is believed to act by modulating various signaling pathways and receptors in the brain. It has been shown to inhibit the production of inflammatory cytokines and oxidative stress, which are thought to play a key role in the pathogenesis of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects in various animal models and in vitro studies. It has been found to reduce oxidative stress, inhibit the production of inflammatory cytokines, and enhance the activity of various antioxidant enzymes. It has also been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-N,N-dimethyl-2-pyrimidinamine has several advantages for use in laboratory experiments, including its high degree of purity, stability, and solubility in various solvents. However, it also has some limitations, including its relatively high cost and the lack of available data on its long-term safety and toxicity.

Future Directions

There are several potential future directions for research on 5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-N,N-dimethyl-2-pyrimidinamine, including:
1. Further studies on its mechanism of action and signaling pathways in the brain.
2. Clinical trials to evaluate its potential therapeutic properties in various neurological disorders.
3. Development of novel derivatives and analogs with improved pharmacological properties.
4. Studies on its potential applications in other fields of research, such as cancer biology and immunology.
5. Investigation of its long-term safety and toxicity in animal models and in vitro studies.
In conclusion, this compound is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. Further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Synthesis Methods

5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-N,N-dimethyl-2-pyrimidinamine can be synthesized using a variety of methods, including the reaction of 2-amino-4,6-dimethylpyrimidine with 4-(2-methoxybenzoyl)piperazine in the presence of a suitable catalyst. This reaction yields this compound as a white crystalline powder with a high degree of purity, making it suitable for use in scientific research.

Scientific Research Applications

5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-N,N-dimethyl-2-pyrimidinamine has been studied extensively for its potential therapeutic properties in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. It has been found to exhibit significant anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

[4-[[2-(dimethylamino)pyrimidin-5-yl]methyl]piperazin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-22(2)19-20-12-15(13-21-19)14-23-8-10-24(11-9-23)18(25)16-6-4-5-7-17(16)26-3/h4-7,12-13H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCDUXGSWYRMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)CN2CCN(CC2)C(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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